Technical Monograph: Physicochemical Characterization and Synthesis Strategy for VIP Receptor Antagonist L-8-K (H-LMYPTYLK-OH)
Technical Monograph: Physicochemical Characterization and Synthesis Strategy for VIP Receptor Antagonist L-8-K (H-LMYPTYLK-OH)
Executive Summary
This technical guide provides a comprehensive analysis of the octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH , biologically identified as L-8-K (CAS: 120550-85-8). A known antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, this sequence presents specific physicochemical challenges—notably the oxidation susceptibility of Methionine (Met) and the steric constraints of Proline (Pro). This document details the exact molecular stoichiometry, validated synthesis protocols (SPPS), and analytical quality control measures required for high-purity production.
Part 1: Molecular Identity & Stoichiometry
Chemical Formula and Mass Calculation
The molecular weight is derived from the summation of individual amino acid residue masses plus the addition of one water molecule (
Sequence: Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys Configuration: L-amino acids (assumed standard bioactive form).[1]
| Residue | Qty | Elemental Composition (Residue) | Monoisotopic Mass (Da) | Contribution to MW |
| Leucine (L) | 2 | 113.0841 | 226.1682 | |
| Methionine (M) | 1 | 131.0405 | 131.0405 | |
| Tyrosine (Y) | 2 | 163.0633 | 326.1266 | |
| Proline (P) | 1 | 97.0528 | 97.0528 | |
| Threonine (T) | 1 | 101.0477 | 101.0477 | |
| Lysine (K) | 1 | 128.0950 | 128.0950 | |
| Termini ( | 1 | 18.0106 | 18.0106 | |
| TOTAL | 8 | 1027.5414 | 1028.29 (Avg) |
Final Specifications:
Physicochemical Properties[4]
-
Isoelectric Point (pI): ~9.6 (Predicted). The peptide carries a net positive charge at physiological pH due to the C-terminal Lysine.
-
Hydrophobicity: High. The presence of two Leucines, one Methionine, and two Tyrosines creates a significant hydrophobic core, offset only slightly by the Threonine and Lysine.
-
Solubility Profile: Moderately soluble in water due to the charged Lysine, but may require 5-10% Acetic Acid or minimal DMSO for high-concentration stock solutions (>1mg/mL).
Part 2: Synthesis Strategy (SPPS)
Critical Synthetic Challenges
As a Senior Scientist, I advise against standard automated protocols without modification due to two specific residues:
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Methionine (Met2): The thioether side chain is highly susceptible to oxidation during cleavage, forming Methionine Sulfoxide (+16 Da mass shift). This is the most common failure mode for this sequence.
-
Proline (Pro4): Proline is a secondary amine. Coupling the subsequent amino acid (Tyr3) onto Proline is sterically hindered and often requires double coupling or more aggressive activation (e.g., HATU instead of HBTU).
Optimized Fmoc-SPPS Protocol
The following workflow integrates "Green Chemistry" principles with high-fidelity coupling efficiency.
Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin.
-
Reasoning: Allows for mild cleavage if protected fragments are needed, but more importantly, it minimizes diketopiperazine formation which can occur with Proline-containing peptides on Wang resin.
Coupling Cycle (Standard):
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Add 0.1M HOBt to prevent aspartimide formation if Asp were present (not applicable here, but good practice).
-
Wash: DMF (5 x 1 min).
-
Activation: 4 eq Fmoc-AA-OH, 3.9 eq HBTU, 8 eq DIPEA.
-
Coupling: 45-60 min at Room Temperature.
Specific Modifications for L-8-K:
-
Step 3 (Tyr onto Pro): Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU to drive the reaction to completion over the steric bulk of the Proline ring.
-
Step 7 (Met): Use Fmoc-Met-OH (unprotected side chain). Ensure the synthesis environment is Argon-purged to minimize atmospheric oxidation.
The "Reductive" Cleavage Cocktail
Standard cleavage (95% TFA) will oxidize Methionine. You must use a scavenger cocktail designed to reduce sulfoxides in situ.
Recommended Cocktail (Reagent K derivative):
-
TFA: 82.5% (Acidolysis)
-
Phenol: 5% (Scavenger for Tyr cations)
-
Thioanisole: 5% (Accelerates removal of Pbf/tBu and protects Met)
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Water: 5% (Scavenger)
-
EDT (1,2-Ethanedithiol): 2.5% (Critical for Met protection)
Safety Note: EDT smells potent. Use a dedicated fume hood.
Part 3: Visualization of Workflow
The following diagram illustrates the critical decision points in the synthesis and purification of L-8-K to prevent the common +16 Da (Oxidation) impurity.
Caption: Synthesis logic flow highlighting critical interventions for Proline coupling and Methionine protection.
Part 4: Analytical Validation & Quality Control
Mass Spectrometry (ESI-MS)
Upon cleavage, the peptide must be analyzed via ESI-MS.
-
Expected [M+H]+: 1028.5 Da
-
Expected [M+2H]2+: 514.8 Da
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Failure Marker: A peak at 1044.5 Da indicates Methionine Sulfoxide formation (+16 Da). If this is observed (>5%), the peptide must be reduced using Ammonium Iodide (
) and Dimethyl Sulfide (DMS) in TFA.
HPLC Purification
Due to the hydrophobic nature of L-8-K (L, M, Y, Y, L residues), a shallow gradient on a C18 column is required to separate impurities.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5µm, 300Å.
-
Buffer A: 0.1% TFA in Water.
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Buffer B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 60% B over 40 minutes.
-
Detection: 214 nm (Peptide bond) and 280 nm (Tyrosine absorption).
Storage and Handling
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Lyophilization: Freeze-dry immediately after purification.
-
Atmosphere: Store under Argon or Nitrogen to prevent slow oxidation of the Methionine sulfur over time.
-
Temperature: -20°C for long-term storage.
References
-
Cuevas, J., & Adams, D. J. (1996).[3] VIP Receptor-Binding Inhibitor L-8-K reversibly inhibits the VIP-induced potentiation of nicotinic acetylcholine-evoked currents.[3] Journal of Physiology, 493, 503.[3]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4][5][6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Beck, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
-
PubChem Database. (n.d.). Compound Summary: VIP Receptor-Binding Inhibitor L-8-K.[3]
Sources
- 1. CAS 120550-85-8: leu-met-tyr-pro-thr-tyr-leu-lys [cymitquimica.com]
- 2. qyaobio.com [qyaobio.com]
- 3. peptide.com [peptide.com]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
